4-(3-Methoxypropylcarbamoyl)phenylboronic acid

Description

Chemical Identity and Classification Within Phenylboronic Acid Derivatives

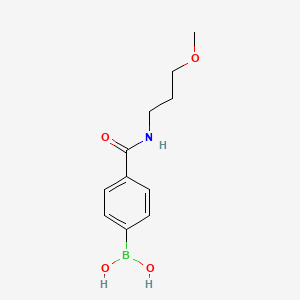

4-(3-Methoxypropylcarbamoyl)phenylboronic acid (CAS 913835-85-5) is a phenylboronic acid derivative characterized by a phenyl ring substituted with a carbamoyl group linked to a 3-methoxypropyl chain. This structural motif positions it within the broader class of phenylboronic acids, which are distinguished by a boronic acid moiety (-B(OH)₂) attached to an aromatic ring. The carbamoyl group (–CONH–) and methoxypropyl chain (–OCH₂CH₂CH₂–) enhance solubility, electronic properties, and potential for covalent interactions with diols or other nucleophiles.

Key Structural Features:

- Core Structure: Phenylboronic acid backbone with boronic acid functionality at the para position.

- Functional Groups:

- Carbamoyl group (–CONH–) at the para position.

- 3-Methoxypropyl chain (–OCH₂CH₂CH₂–) attached to the carbamoyl nitrogen.

- Molecular Formula: C₁₁H₁₆BNO₄ (Molecular Weight: 237.06 g/mol).

Classification:

This compound belongs to the subclass of functionalized phenylboronic acids , which are engineered to modulate reactivity, solubility, or binding specificity. Its design aligns with efforts to optimize boronic acid derivatives for targeted applications in organic synthesis, medicinal chemistry, and materials science.

Historical Context and Development

While specific historical data for this compound is limited, its development reflects broader trends in phenylboronic acid research:

Early Phenylboronic Acid Synthesis:

Phenylboronic acid itself was first synthesized in 1880 via the reaction of diphenylmercury with boron trichloride. Subsequent derivatization focused on modifying substituents to enhance reactivity or selectivity.Modern Derivative Design:

In the 21st century, derivatives like this compound emerged as part of systematic studies to:Synthetic Routes:

Likely synthesized via coupling reactions between a boronic acid precursor and a carbamoyl-containing intermediate. Common methods include Suzuki-Miyaura cross-coupling or nucleophilic substitution.

Significance in Organic Chemistry and Materials Science

1.3.1 Role in Cross-Coupling Reactions

Phenylboronic acids are cornerstone reagents in Suzuki-Miyaura coupling , enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and boronic acids under palladium catalysis. The methoxypropylcarbamoyl substituent may influence:

- Electronic Effects: Electron-donating methoxy groups can activate the boronic acid toward transmetalation.

- Steric Hindrance: The propyl chain may modulate regioselectivity in coupling reactions.

1.3.2 Applications in Medicinal Chemistry

Derivatives like this compound serve as building blocks for:

- Enzyme Inhibitors: Boronic acids bind covalently to serine proteases or β-lactamases, as demonstrated in studies targeting carbapenem-resistant bacteria.

- Drug Delivery Systems: Boronate esters formed with diols (e.g., glucose) enable pH-responsive release mechanisms.

1.3.3 Material Science Innovations

Basic Chemical and Physical Properties

Table 1: Key Properties of this compound

Key Observations:

Overview of Research Significance and Applications

1.5.1 Organic Synthesis and Catalysis

- Suzuki Coupling: Used to synthesize biaryl or heteroaryl compounds, critical in pharmaceutical intermediates.

- Heck and Negishi Reactions: Potential applications in forming C–C bonds with alkenes or organozinc reagents.

1.5.2 Medicinal Chemistry

- Antimicrobial Agents: Boronic acids inhibit serine β-lactamases (e.g., KPC-2, AmpC), restoring β-lactam antibiotic efficacy.

- Targeted Drug Delivery: Methoxypropyl chains may enhance solubility or membrane permeability in prodrug designs.

1.5.3 Materials Science

Properties

IUPAC Name |

[4-(3-methoxypropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4/c1-17-8-2-7-13-11(14)9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVBRVOOLKNOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657067 | |

| Record name | {4-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-85-5 | |

| Record name | {4-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Methoxypropylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-(3-Methoxypropylcarbamoyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with 3-methoxypropylamine under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(3-Methoxypropylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki Coupling Reaction: This compound can participate in Suzuki coupling reactions, where it reacts with halides (e.g., bromides or iodides) in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The methoxypropylcarbamoyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and substituted carbamoyl derivatives.

Scientific Research Applications

Biomedical Applications

a. Drug Delivery Systems

4-(3-Methoxypropylcarbamoyl)phenylboronic acid has been utilized in the development of drug delivery systems, particularly for glucose-responsive drug release. The compound can form boronate esters with diol-containing molecules, allowing for controlled release mechanisms that are triggered by changes in glucose concentration. This property is particularly beneficial for diabetes management, where precise insulin delivery is crucial.

Case Study: Glucose-Responsive Insulin Delivery

- Objective: To create a system that releases insulin in response to glucose levels.

- Method: The compound was conjugated with mesoporous silica nanoparticles to form a glucose-sensitive insulin delivery system.

- Results: The system demonstrated an encapsulation efficiency of 85.9% and a loading capacity of 14.7%, indicating its potential for effective insulin delivery under physiological conditions .

b. Cancer Therapeutics

Research has indicated that phenylboronic acids, including this compound, can be used in cancer treatment strategies due to their ability to target tumor cells selectively.

Case Study: Tumor Targeting with Boronate-Conjugated Nanoparticles

- Objective: To enhance the efficacy of chemotherapy through boronate-conjugated nanoparticles.

- Method: The nanoparticles were modified with boronic acid derivatives to improve mucoadhesiveness and prolong drug residence time in target tissues.

- Results: Increased adhesion to bladder mucosa was observed, which could lead to improved therapeutic outcomes in bladder cancer treatments .

Catalytic Applications

This compound exhibits catalytic properties that can be exploited in organic synthesis.

a. Amidation Reactions

The compound has been shown to act as a catalyst in amidation reactions, facilitating the formation of amides from carboxylic acids and amines. This application is significant for synthesizing pharmaceuticals and agrochemicals.

Case Study: Catalytic Amidation

- Objective: To explore the efficiency of this compound as a catalyst.

- Method: Various carboxylic acids were reacted with amines in the presence of the compound.

- Results: The reactions yielded high conversion rates, demonstrating the compound's effectiveness as a catalyst in organic synthesis .

Materials Science

a. Smart Materials Development

The unique properties of this compound allow it to be incorporated into smart materials that respond to environmental stimuli such as pH or temperature.

Case Study: Hydrogel Formation

- Objective: To develop self-healing hydrogels for biomedical applications.

- Method: The compound was polymerized with acrylamide to form hydrogels that mimic natural tissue properties.

- Results: These hydrogels exhibited excellent mechanical strength and self-healing capabilities, making them suitable for tissue engineering applications .

Data Tables

Mechanism of Action

As a building block for potential drug candidates, 4-(3-Methoxypropylcarbamoyl)phenylboronic acid itself does not have a direct mechanism of action. Its significance lies in its role as a precursor for trisubstituted β-carboline derivatives, which inhibit PIM kinases . These kinases are involved in various cellular processes, including cell growth and survival, making them targets for cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Carbamoyl-Bearing Boronic Acids

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent Features |

|---|---|---|---|---|

| 4-(3-Methoxypropylcarbamoyl)phenylboronic acid | C₁₁H₁₆BNO₄ | 253.06 | 913835-85-5 | Para-boronic acid, methoxypropylcarbamoyl |

| 3-(3-Methoxypropylcarbamoyl)phenylboronic acid | C₁₁H₁₆BNO₄ | 253.06 | 957061-22-2 | Meta-boronic acid, methoxypropylcarbamoyl |

| 4-(N,N-Dimethylcarbamoyl)phenylboronic acid | C₉H₁₂BNO₃ | 193.01 | 121808-62-6 | Para-boronic acid, dimethylcarbamoyl |

| 4-(N,N-Dipropylcarbamoyl)phenylboronic acid | C₁₃H₂₀BNO₃ | 249.11 | 850568-32-0 | Para-boronic acid, dipropylcarbamoyl |

| 3-Fluoro-4-propoxyphenylboronic acid | C₉H₁₂BFO₃ | 208.00 | 37687-24-4 | Meta-fluoro, para-propoxy, boronic acid |

Key Structural and Functional Differences

Carbamoyl Substituent Variations

- 4-(N,N-Dimethylcarbamoyl)phenylboronic acid : The dimethyl group reduces steric hindrance but may limit solubility due to reduced hydrogen-bonding capacity .

- 4-(N,N-Dipropylcarbamoyl)phenylboronic acid: Dipropyl groups increase hydrophobicity, making this compound more suitable for reactions in non-polar media .

Positional Isomerism

- The meta-substituted isomer (3-(3-Methoxypropylcarbamoyl)phenylboronic acid, CAS: 957061-22-2) exhibits distinct electronic and steric effects.

Functional Group Diversity

Reactivity and Application Insights

- Suzuki-Miyaura Coupling : Para-substituted carbamoyl derivatives (e.g., 913835-85-5) generally exhibit higher reactivity due to reduced steric hindrance compared to meta-substituted analogs .

- Solubility : Methoxypropylcarbamoyl derivatives show improved aqueous solubility over dipropylcarbamoyl analogs, facilitating use in biphasic reaction systems .

- Stability : Dimethylcarbamoyl derivatives (e.g., 121808-62-6) may hydrolyze under acidic conditions, whereas methoxypropylcarbamoyl analogs demonstrate greater stability due to the ether linkage .

Commercial Availability and Pricing

- 3-(3-Methoxypropylcarbamoyl)phenylboronic acid (CAS: 957061-22-2) is listed by CymitQuimica but marked as discontinued, highlighting supply chain variability .

- 4-(N,N-Dimethylamino)phenylboronic acid pinacol ester (CAS: 171364-78-6) is priced at ¥9,000/g (Kanto Reagents), reflecting higher costs for stabilized boronic esters .

Biological Activity

4-(3-Methoxypropylcarbamoyl)phenylboronic acid (CAS No. 913835-85-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure

The molecular formula for this compound is . Its structure features a phenyl ring substituted with a boronic acid group and a methoxypropylcarbamoyl moiety, which enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, which is a hallmark of boronic acids. This property allows it to inhibit enzymes that rely on these interactions, such as proteases and glycosidases, thereby affecting various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis.

- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in carbohydrate metabolism, which can be relevant in diabetes management.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

-

Anticancer Effects :

- A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The IC50 values were reported to be in the low micromolar range, indicating significant potency against cancer cells .

- Antimicrobial Activity :

-

Enzyme Inhibition :

- A study focused on its inhibitory effects on α-glucosidase revealed that the compound effectively reduced glucose absorption in vitro, suggesting its potential role in managing postprandial blood sugar levels .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with other similar boronic acids was conducted:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Effective | Strong |

| Phenylboronic Acid | Low | Moderate | Weak |

| 4-Bromophenylboronic Acid | High | Low | Moderate |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.